molecular formula C18H14N2O3S B11251606 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid

2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid

Cat. No.: B11251606
M. Wt: 338.4 g/mol
InChI Key: NGRQRRKOFUJWHP-UHFFFAOYSA-N
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Description

2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid typically involves the reaction of 5-methyl-4-phenyl-1,3-thiazol-2-amine with a suitable benzoic acid derivative under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of biochemical pathways. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar compounds to 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid include other thiazole derivatives such as:

What sets this compound apart is its unique combination of a thiazole ring with a benzoic acid moiety, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C18H14N2O3S/c1-11-15(12-7-3-2-4-8-12)19-18(24-11)20-16(21)13-9-5-6-10-14(13)17(22)23/h2-10H,1H3,(H,22,23)(H,19,20,21)

InChI Key

NGRQRRKOFUJWHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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